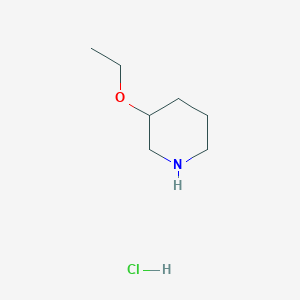
4-(2,5-Dimethylphenoxy)piperidine hydrochloride
Vue d'ensemble
Description
4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C13H19NO•HCl and has a molecular weight of 241.76 .
Molecular Structure Analysis
The InChI code for 4-(2,5-Dimethylphenoxy)piperidine hydrochloride is1S/C13H19NO.ClH/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H . This indicates the presence of a piperidine ring with a dimethylphenoxy group attached to it. Physical And Chemical Properties Analysis
4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a powder with a molecular weight of 241.76 . It is stored at room temperature .Applications De Recherche Scientifique
Proteomics Research
4-(2,5-Dimethylphenoxy)piperidine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound serves as a biochemical tool for probing protein interactions and dynamics within biological systems. Its molecular properties may aid in the isolation and characterization of proteins, especially when studying protein-ligand interactions .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the synthesis of pharmaceuticals. Its piperidine moiety is a common structural motif in many therapeutic agents. Researchers leverage its chemical structure to create novel compounds with potential pharmacological activities, such as enzyme inhibitors or receptor modulators .
Biotechnology Applications
Biotechnological applications of 4-(2,5-Dimethylphenoxy)piperidine hydrochloride include its use as a starting material or intermediate in the synthesis of complex biomolecules. It can be used to modify genetic material or proteins, contributing to advancements in gene therapy and vaccine development .
Pharmacology
Pharmacologically, piperidine derivatives are known for their wide range of activities. This particular compound could be investigated for its effects on various biological pathways, potentially leading to the development of new drugs for diseases where modulation of these pathways is beneficial .
Neuroscience Research
In neuroscience, 4-(2,5-Dimethylphenoxy)piperidine hydrochloride might be used to study neural processes and brain functions. Its structure could interact with neural receptors or enzymes, providing insights into the treatment of neurological disorders .
Materials Science
Materials science research could explore the use of 4-(2,5-Dimethylphenoxy)piperidine hydrochloride in the creation of new materials with unique properties. Its incorporation into polymers or coatings could result in materials with improved durability or specific interaction with other chemical substances .
Mécanisme D'action
While the specific mechanism of action for 4-(2,5-Dimethylphenoxy)piperidine hydrochloride is not available, piperidine derivatives like piperine have been studied for their physiological effects. Piperine, for instance, has been found to have antioxidant, anti-inflammatory, and anti-apoptotic properties, and can enhance bioavailability of other compounds. These properties make it potentially useful in managing various disease conditions .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,5-dimethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZIRYZAJPCXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)



![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)

![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)
![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)
![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)

![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)
